molecular formula C14H20N2O3 B5339388 N-(4-METHOXYPHENYL)-N'-(1-TETRAHYDRO-2-FURANYLETHYL)UREA

N-(4-METHOXYPHENYL)-N'-(1-TETRAHYDRO-2-FURANYLETHYL)UREA

Cat. No.: B5339388
M. Wt: 264.32 g/mol
InChI Key: SPJHHANONJQISR-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a tetrahydrofuran-ethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA typically involves the reaction of 4-methoxyaniline with 1-(tetrahydro-2-furanyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)CARBAMATE
  • N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)THIOUREA
  • N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)AMINE

Uniqueness

N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and tetrahydrofuran-ethyl group provide a unique structural framework that can interact with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(13-4-3-9-19-13)15-14(17)16-11-5-7-12(18-2)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJHHANONJQISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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